molecular formula C15H23N3O4 B2567086 aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate CAS No. 2567503-90-4

aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate

Cat. No.: B2567086
CAS No.: 2567503-90-4
M. Wt: 309.366
InChI Key: MRADCUIDIAVUOO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADCUIDIAVUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with acetic acid and a carbamimidoyl(phenyl)methyl derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Organic Synthesis

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate serves as an important reagent in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules. The following table summarizes some key reactions involving this compound:

Reaction Type Description Conditions
Nucleophilic substitutionReaction with halides to form substituted productsVaries based on substrate
Coupling reactionsFormation of carbon-carbon bondsRequires coupling agents
Functional group modificationAlteration of functional groupsSpecific reagents and conditions

Pharmaceutical Applications

The biological activity of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate has been explored in several studies, highlighting its potential in drug development. Notably, it has shown promise as a modulator of specific biological pathways, making it a candidate for therapeutic applications.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features can stabilize protein-protein interactions (PPIs), which are crucial for cancer cell proliferation . The ability to enhance or inhibit these interactions can lead to the development of targeted cancer therapies.
  • Enzyme Modulation : The carbamimidoyl group may facilitate hydrogen bonding with target enzymes, potentially influencing their activity. This characteristic is particularly relevant in drug design aimed at enzyme inhibition or activation .

Case Studies

Several case studies have demonstrated the efficacy of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate in specific applications:

  • Study on Protein-Protein Interaction Stabilization : Research indicated that compounds similar to acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate can stabilize interactions between oncogenic kinases and regulatory proteins, leading to reduced tumor growth in vitro .
  • Drug Transport Mechanisms : Investigations into the interaction of this compound with ATP-binding cassette transporters revealed its potential to influence drug transport mechanisms within cells, which is critical for improving drug bioavailability .

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with cellular components .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate
  • Molecular Formula : Variants include C₁₆H₂₂F₃N₃O₄ (trifluoromethyl-substituted analog) and C₁₄H₂₀N₃O₃ (base structure) .
  • CAS Numbers :
    • 1607300-19-5 : For the 4-carbamimidoylphenyl derivative .
    • 1123-55-3 : Reported for a similar structure, likely differing in substituent positioning .
  • Molecular Weight : Ranges from 309.37 to 377.37 g/mol, depending on substituents .
  • Purity : Typically ≥95% in commercial and research-grade samples .

Structural Features :

  • Contains a tert-butyl carbamate group, providing steric protection for the amine.

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Purity
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate C₁₄H₂₀N₃O₃ 1607300-19-5 309.37 Phenyl, carbamimidoyl 95%
Acetic acid, tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (isomer) C₁₄H₂₀N₃O₃ 1123-55-3 309.37 4-Carbamimidoylphenyl 95%
Trifluoromethyl-substituted analog C₁₆H₂₂F₃N₃O₄ EN300-754699 377.37 4-(Trifluoromethyl)phenyl 95%
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 1909319-84-1 236.31 3-Amino-5-methylphenyl ≥95%
Phenoxy-decyl derivative (AT10) C₃₄H₄₈N₆O₇ Not provided 676.79 Phenoxy-decyl chain, azidoethoxy Not specified

Key Observations :

  • Substituent Effects : The trifluoromethyl group (C₁₆H₂₂F₃N₃O₄) increases molecular weight by ~68 g/mol compared to the base structure, likely enhancing metabolic stability and lipophilicity .
  • Isomerism: The 4-carbamimidoylphenyl isomer (CAS 1123-55-3) may exhibit distinct reactivity compared to non-regiospecific derivatives due to para-substitution .
  • Phenoxy Chain Extension: Derivatives like AT10 (C₃₄H₄₈N₆O₇) demonstrate the impact of extended alkyl chains on solubility and pharmacokinetics .

Yield and Scalability :

  • Yields vary widely (35–87%), influenced by steric hindrance from tert-butyl groups and reactivity of the carbamimidoyl moiety .

Stability and Reactivity

  • tert-Butyl Carbamate : Provides hydrolytic stability under basic conditions but cleavable with acids (e.g., TFA) .
  • Carbamimidoyl Group : Enhances nucleophilic reactivity, making the compound prone to interactions with electrophilic targets (e.g., enzymes) .
  • Fluorinated Analogs : The CF₃ group improves resistance to oxidative metabolism, extending half-life in biological systems .

Biological Activity

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate, also known by its chemical identifier, is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an acetic acid moiety and a tert-butyl carbamate group. This combination suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the carbamate functional group is thought to enhance binding affinity through hydrogen bonding and electrostatic interactions with target sites.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for various physiological responses.

Biological Activity Overview

Research indicates that acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of tumor growth or induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens.

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialInhibition of bacterial growth,

Case Studies

  • Anticancer Research : A study explored the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent in oncology.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.
  • Microbial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential use as an antimicrobial agent.

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